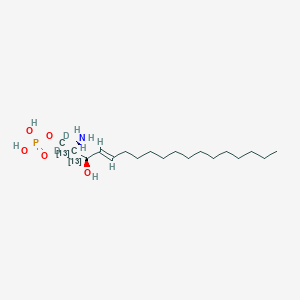![molecular formula C68H60N2 B13722791 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline is a complex organic compound characterized by its intricate structure and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This often involves the use of advanced techniques such as catalytic reactions, high-pressure conditions, and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the reduction of specific functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methylphenyl 2-phenyl-4-quinolinecarboxylate
- 3′-methyl-2-[5-(4-methylphenoxymethyl)-4-phenyl-4 H-1,2,4-triazol-5-ylsulfan
- 3-(4-methoxy-phenyl)-2-(pyridine-2-carbonyl)-pentanedioic acid diethyl ester
Uniqueness
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline stands out due to its complex structure and the presence of multiple phenyl groups, which contribute to its unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C68H60N2 |
|---|---|
Molecular Weight |
905.2 g/mol |
IUPAC Name |
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline |
InChI |
InChI=1S/C68H60N2/c1-47(2)51-17-21-55(22-18-51)59-29-37-63(38-30-59)69(61-33-25-57(26-34-61)53-13-9-7-10-14-53)65-41-43-67(49(5)45-65)68-44-42-66(46-50(68)6)70(62-35-27-58(28-36-62)54-15-11-8-12-16-54)64-39-31-60(32-40-64)56-23-19-52(20-24-56)48(3)4/h7-48H,1-6H3 |
InChI Key |
KYDLVXPJQMXTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)C)C6=C(C=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


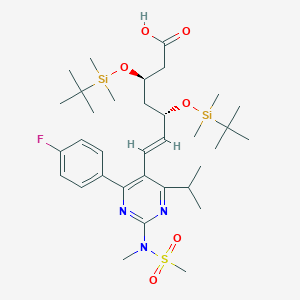
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
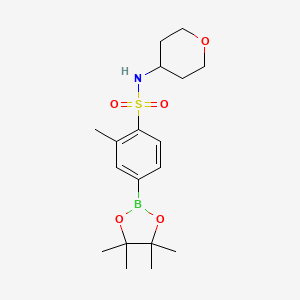
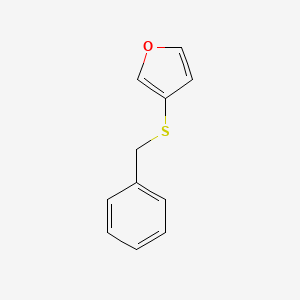
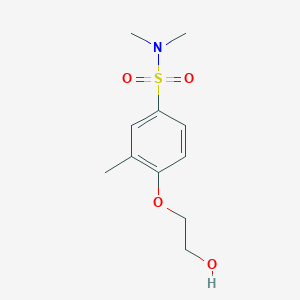
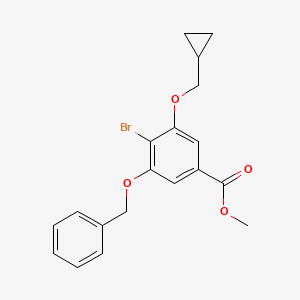
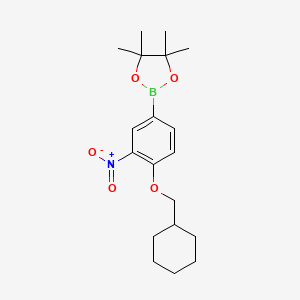
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
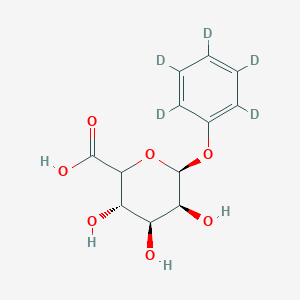
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)

